
2-Fluoropyrimidine-4-sulfonyl fluoride
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Overview
Description
2-Fluoropyrimidine-4-sulfonyl fluoride is a fluorinated pyrimidine derivative with the molecular formula C4H2F2N2O2S.
Mechanism of Action
Target of Action
Fluoropyrimidines, a class of compounds to which 2-fluoropyrimidine-4-sulfonyl fluoride belongs, are known to target thymidylate synthase (ts), a key enzyme involved in dna synthesis .
Mode of Action
Fluoropyrimidines, in general, exert their antimetabolite actions by incorporating their active nucleotides into nucleic acids, thereby inhibiting the biosynthetic process of dna and rna synthesis .
Biochemical Pathways
Fluoropyrimidines are known to affect the dna and rna synthesis pathways by incorporating their active nucleotides into these nucleic acids .
Pharmacokinetics
It is known that the bioconversion of fluoropyrimidine prodrugs to their active forms is a crucial step in their pharmacokinetics .
Result of Action
Fluoropyrimidines, in general, are known to inhibit the biosynthetic process of dna and rna synthesis, which can lead to the disruption of cell proliferation .
Action Environment
The synthesis of fluoropyrimidines, including this compound, can be influenced by various factors such as the type of solvent used and the reaction temperature .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antimetabolite actions through the formation of fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into nucleic acids, interfering with DNA and RNA synthesis .
Cellular Effects
Fluoropyrimidines have been associated with cardiotoxicity, including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis .
Molecular Mechanism
Fluoropyrimidines like 5-FU function as S-phase antimetabolites and promote genomic instability by inducing double-strand DNA and single-strand DNA breaks, as well as by interfering with DNA synthesis, repair, and elongation .
Temporal Effects in Laboratory Settings
Fluoropyrimidines have been associated with cardiotoxicity, which can persist even after discontinuation of the drug .
Dosage Effects in Animal Models
Fluoropyrimidines have been associated with cardiotoxicity, which can be severe or life-threatening .
Metabolic Pathways
Fluoropyrimidines like 5-FU are metabolized by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrimidine-4-sulfonyl fluoride typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with cesium fluoride in aprotic dipolar solvents, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction proceeds under mild conditions and yields the desired fluorinated product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyrimidine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are limited.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Oxidation and reduction: Common oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 2-aminopyrimidine derivative .
Scientific Research Applications
2-Fluoropyrimidine-4-sulfonyl fluoride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrimidine: A simpler fluorinated pyrimidine derivative with similar chemical properties.
4-Fluoropyrimidine: Another fluorinated pyrimidine with the fluorine atom at a different position on the ring.
2-Chloropyrimidine-4-sulfonyl fluoride: A chlorinated analog with different reactivity and applications.
Uniqueness
2-Fluoropyrimidine-4-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for covalent modification of target proteins .
Properties
IUPAC Name |
2-fluoropyrimidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUCPXBOPTRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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